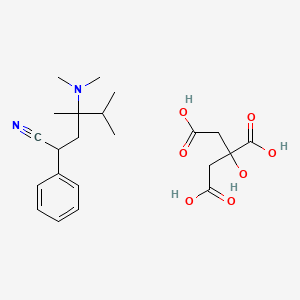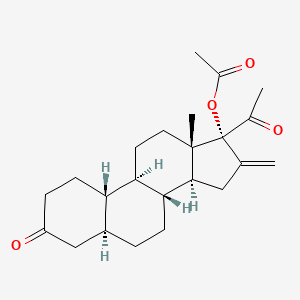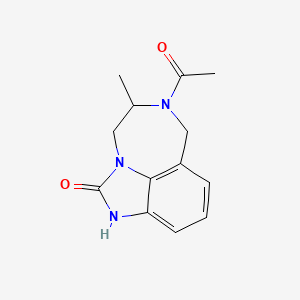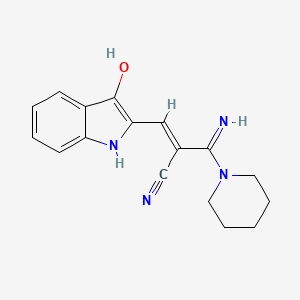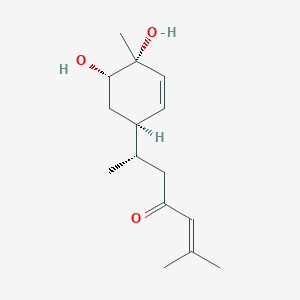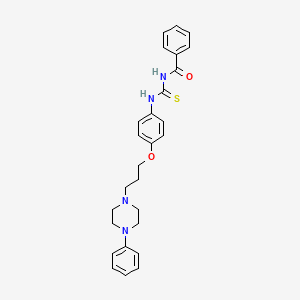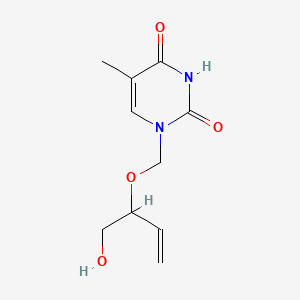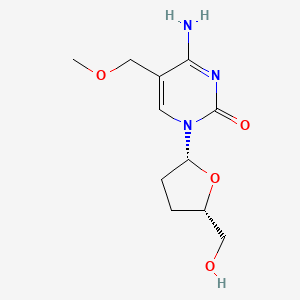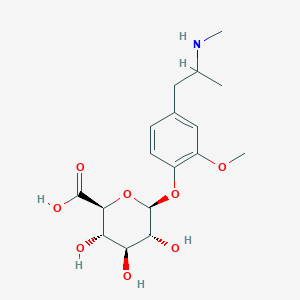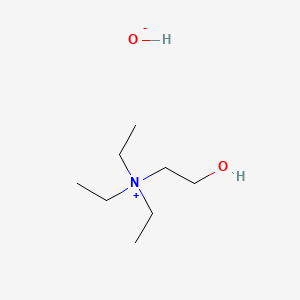
Cucurbalsaminol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cucurbalsaminol A, also known as cucurbita-5,23(E)-diene-3β,12β,25-triol, is a chemical compound with the formula C30H50O4. It is a cucurbitane-type triterpenoid, related to cucurbitacin, and was isolated from the Balsam apple vine (Momordica balsamina) by C. Ramalhete and others in 2009 . This compound is an amorphous powder that is soluble in methanol and ethyl acetate but insoluble in n-hexane .
Vorbereitungsmethoden
Cucurbalsaminol A is typically isolated from natural sources, specifically the Balsam apple vine. The isolation process involves extracting the plant material with solvents such as methanol or ethyl acetate, followed by purification using chromatographic techniques . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is primarily obtained from natural sources.
Analyse Chemischer Reaktionen
Cucurbalsaminol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Cucurbalsaminol A has been studied for its potential applications in various scientific fields. In chemistry, it is used as a reference compound for studying the structure and reactivity of cucurbitane-type triterpenoids. In biology and medicine, this compound has shown potential as an anti-inflammatory and antioxidant agent . It has also been investigated for its potential use in treating diabetes and other metabolic disorders due to its ability to inhibit key enzymes involved in carbohydrate metabolism . Additionally, this compound has been studied for its potential anticancer properties, although it is not cytotoxic like Cucurbalsaminol B .
Wirkmechanismus
The mechanism of action of Cucurbalsaminol A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of key enzymes and signaling pathways involved in inflammation, oxidative stress, and metabolism . For example, this compound has been shown to inhibit the activity of enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels and improve metabolic health.
Vergleich Mit ähnlichen Verbindungen
Cucurbalsaminol A is structurally related to other cucurbitane-type triterpenoids, such as Cucurbalsaminol B, Balsaminol A, and Balsaminol B . While these compounds share a similar core structure, they differ in the functional groups attached to the triterpenoid backbone. For example, Cucurbalsaminol B is cytotoxic, whereas this compound is not . This difference in cytotoxicity highlights the unique properties of this compound and its potential for therapeutic applications without the associated toxicity.
Eigenschaften
CAS-Nummer |
1189131-54-1 |
|---|---|
Molekularformel |
C30H50O4 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
(3S,7S,8R,9S,10S,12R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C30H50O4/c1-18(10-9-14-26(2,3)34)19-13-15-29(7)25-22(31)16-21-20(11-12-23(32)27(21,4)5)28(25,6)17-24(33)30(19,29)8/h9,14,16,18-20,22-25,31-34H,10-13,15,17H2,1-8H3/b14-9+/t18-,19-,20-,22+,23+,24-,25-,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
WFULNIMUTJQIKF-HCLZVIJHSA-N |
Isomerische SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1([C@@H](C[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C)O)C)C |
Kanonische SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(C(CC3(C2C(C=C4C3CCC(C4(C)C)O)O)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



